molecular formula C6H12ClNO2S B2602142 3-Methylpiperidine-1-sulfonyl chloride CAS No. 627887-46-1

3-Methylpiperidine-1-sulfonyl chloride

Cat. No.: B2602142
CAS No.: 627887-46-1
M. Wt: 197.68
InChI Key: IJDFNZUQWMCFEU-UHFFFAOYSA-N
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Description

3-Methylpiperidine-1-sulfonyl chloride is an organic compound with the molecular formula C6H12ClNO2S and a molecular weight of 197.68 g/mol . It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 3-Methylpiperidine-1-sulfonyl chloride typically involves the reaction of 3-methylpiperidine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

3-Methylpiperidine+Chlorosulfonic Acid3-Methylpiperidine-1-sulfonyl chloride+HCl\text{3-Methylpiperidine} + \text{Chlorosulfonic Acid} \rightarrow \text{this compound} + \text{HCl} 3-Methylpiperidine+Chlorosulfonic Acid→3-Methylpiperidine-1-sulfonyl chloride+HCl

Industrial production methods may vary, but they generally involve similar reaction conditions with optimized parameters to maximize yield and purity .

Chemical Reactions Analysis

3-Methylpiperidine-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: It can undergo oxidation to form sulfonic acids under strong oxidizing conditions.

Common reagents and conditions used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific nucleophile or reducing/oxidizing agent used .

Scientific Research Applications

3-Methylpiperidine-1-sulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methylpiperidine-1-sulfonyl chloride involves the formation of a sulfonyl chloride intermediate, which can react with various nucleophiles to form sulfonamide, sulfonate ester, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

3-Methylpiperidine-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:

    Piperidine-1-sulfonyl chloride: Similar structure but without the methyl group at the 3-position.

    N-Methylpiperidine-1-sulfonyl chloride: Similar structure but with a methyl group on the nitrogen atom.

    Piperidine-4-sulfonyl chloride: Similar structure but with the sulfonyl chloride group at the 4-position.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form .

Properties

IUPAC Name

3-methylpiperidine-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO2S/c1-6-3-2-4-8(5-6)11(7,9)10/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDFNZUQWMCFEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627887-46-1
Record name 3-methylpiperidine-1-sulfonyl chloride
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